molecular formula C26H25N3O4S3 B11965413 (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11965413
M. Wt: 539.7 g/mol
InChI Key: SVGPLFPEAINDGO-UCQKPKSFSA-N
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Description

The compound (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone core, a pyrazole ring, and a thienyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include thiazolidinone derivatives, pyrazole derivatives, and thienyl compounds. The synthetic route may involve the following steps:

    Formation of the Thiazolidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: This can be achieved through a condensation reaction between a hydrazine derivative and a β-diketone.

    Attachment of the Thienyl Group: This step may involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the pyrazole ring may yield corresponding amines.

Scientific Research Applications

(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with similar compounds to highlight its uniqueness:

    Thiazolidinones: These compounds share the thiazolidinone core but may differ in their substituents, affecting their chemical and biological properties.

    Pyrazoles: Compounds with a pyrazole ring may exhibit similar biological activities but differ in their overall structure and reactivity.

    Thienyl Derivatives: These compounds contain a thienyl group and may have similar chemical reactivity but different biological effects.

Similar compounds include:

  • Thiazolidin-2,4-dione
  • 1-Phenyl-3-(4-isopropoxyphenyl)-1H-pyrazole
  • 3-Thienylmethanol

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H25N3O4S3

Molecular Weight

539.7 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3O4S3/c1-17(2)33-22-10-8-18(9-11-22)24-19(15-28(27-24)20-6-4-3-5-7-20)14-23-25(30)29(26(34)35-23)21-12-13-36(31,32)16-21/h3-11,14-15,17,21H,12-13,16H2,1-2H3/b23-14-

InChI Key

SVGPLFPEAINDGO-UCQKPKSFSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C5=CC=CC=C5

Origin of Product

United States

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